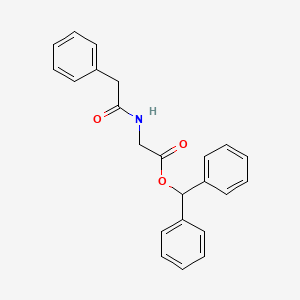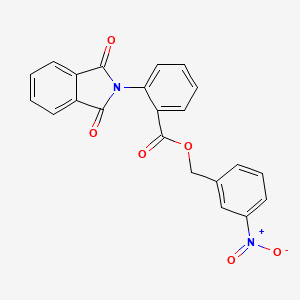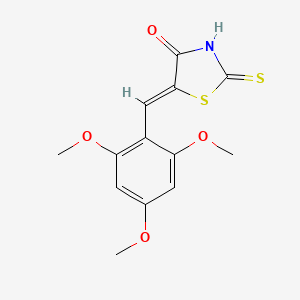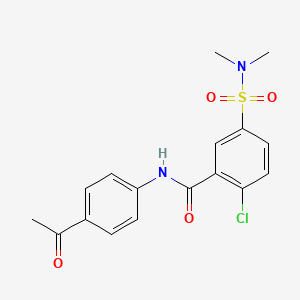![molecular formula C17H17ClN2O4S B3542482 N-(3-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542482.png)
N-(3-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide
Vue d'ensemble
Description
“N-(3-acetylphenyl)-2-chloro-5-[(dimethylamino)sulfonyl]benzamide” is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other atoms or groups .
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. In this case, the compound has a benzamide core (a benzene ring attached to a carboxamide group), with a 3-acetylphenyl group, a 2-chloro group, and a 5-[(dimethylamino)sulfonyl] group attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution and addition reactions .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)12-5-4-6-13(9-12)19-17(22)15-10-14(7-8-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDPVXHNBOVBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(3-fluorophenyl)-5-[(3-fluorophenyl)sulfamoyl]benzamide](/img/structure/B3542413.png)





![3-{3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3542453.png)
![4-[methyl(phenylsulfonyl)amino]-N-2-pyridinylbenzamide](/img/structure/B3542459.png)
![2-[(4-chlorophenyl)thio]-N-(3-iodophenyl)acetamide](/img/structure/B3542462.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B3542475.png)


![4-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542504.png)
